![molecular formula C6H3NO3 B13968863 2H-4,7-Epoxy[1,3]dioxolo[4,5-c]pyridine CAS No. 327029-37-8](/img/structure/B13968863.png)
2H-4,7-Epoxy[1,3]dioxolo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine can be achieved through various synthetic routes. One efficient method involves a one-pot three-component reaction. This reaction typically involves the use of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . This method is known for its simplicity, broad substrate scope, and high yield of products.
Industrial Production Methods: While specific industrial production methods for 4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine are not widely documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions involving 4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential anticonvulsant properties . In medicine, it is being explored for its potential use in the development of neurotherapeutic agents .
Mécanisme D'action
The mechanism of action of 4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the GABA A receptor, which plays a crucial role in the modulation of neuronal excitability . This interaction is believed to contribute to its anticonvulsant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds similar to 4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine include other members of the dioxolopyridine family, such as [1,3]dioxolo[4,5-f][1,3]benzodioxole and [1,3]dioxolo[4,5-g]chromen-8-ones .
Uniqueness: What sets 4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine apart from these similar compounds is its unique structural features and specific interactions with molecular targets. Its ability to interact with the GABA A receptor, for example, highlights its potential as a neurotherapeutic agent .
Propriétés
Numéro CAS |
327029-37-8 |
|---|---|
Formule moléculaire |
C6H3NO3 |
Poids moléculaire |
137.09 g/mol |
Nom IUPAC |
3,5,10-trioxa-8-azatricyclo[5.2.1.02,6]deca-1(9),2(6),7-triene |
InChI |
InChI=1S/C6H3NO3/c1-3-4-5(9-2-8-4)6(7-1)10-3/h1H,2H2 |
Clé InChI |
ZMJKUQKLOBSEBO-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C3=NC=C2O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



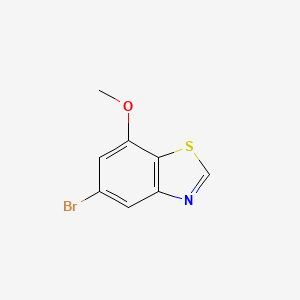
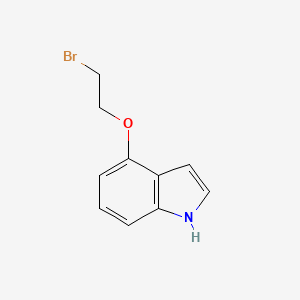
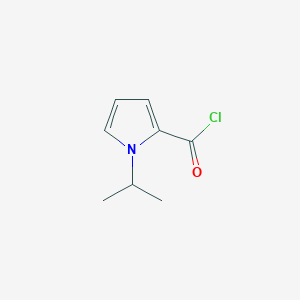


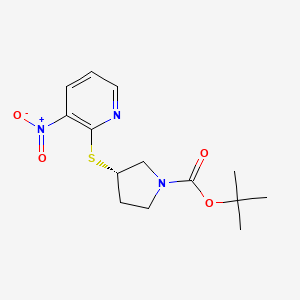
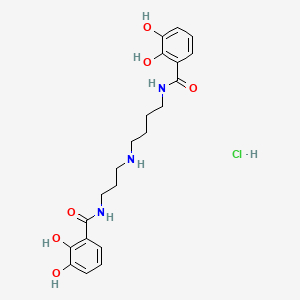
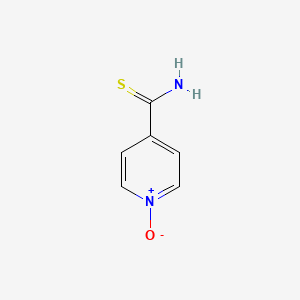

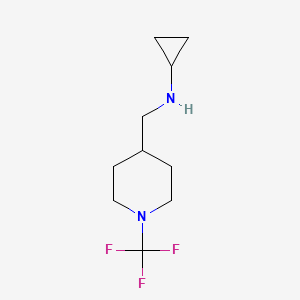
![4-[(Diethylamino)methyl]piperidin-4-ol](/img/structure/B13968837.png)
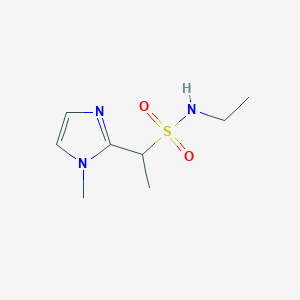
![Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13968875.png)
